molecular formula C14H25N3O B2719624 2-{methyl[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}-N-(propan-2-yl)acetamide CAS No. 1423475-33-5

2-{methyl[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}-N-(propan-2-yl)acetamide

Cat. No. B2719624
CAS RN: 1423475-33-5
M. Wt: 251.374
InChI Key: ZJJZPKAIBUNCDB-UHFFFAOYSA-N
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Description

2-{methyl[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}-N-(propan-2-yl)acetamide, also known as MPPI, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The sigma-1 receptor is a transmembrane protein that is distributed throughout the central and peripheral nervous systems. 2-{methyl[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}-N-(propan-2-yl)acetamide binds to the receptor with high affinity and modulates its activity. The exact mechanism of action of 2-{methyl[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}-N-(propan-2-yl)acetamide is not fully understood, but it is thought to involve the regulation of calcium signaling and the modulation of ion channels.
Biochemical and Physiological Effects:
2-{methyl[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}-N-(propan-2-yl)acetamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the inhibition of apoptosis. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-{methyl[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}-N-(propan-2-yl)acetamide is its high selectivity for the sigma-1 receptor, which allows for the specific modulation of its activity. However, one limitation of using 2-{methyl[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}-N-(propan-2-yl)acetamide in lab experiments is its low solubility, which can make it difficult to work with.

Future Directions

There are several future directions for the study of 2-{methyl[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}-N-(propan-2-yl)acetamide. One direction is to further investigate its potential use as a tool to study neuronal activity and the sigma-1 receptor. Another direction is to explore its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to better understand the mechanism of action of 2-{methyl[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}-N-(propan-2-yl)acetamide and its effects on cellular processes.

Synthesis Methods

The synthesis of 2-{methyl[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}-N-(propan-2-yl)acetamide involves the reaction of 1-(prop-2-yn-1-yl)piperidin-4-amine with 2-bromo-N-(propan-2-yl)acetamide in the presence of a palladium catalyst. This reaction results in the formation of 2-{methyl[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}-N-(propan-2-yl)acetamide as a white solid with a high yield.

Scientific Research Applications

2-{methyl[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}-N-(propan-2-yl)acetamide has been studied extensively in the field of neuroscience for its potential use as a tool to study neuronal activity. It has been shown to selectively bind to the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, neurotransmitter release, and ion channel modulation. 2-{methyl[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}-N-(propan-2-yl)acetamide has been used to investigate the role of the sigma-1 receptor in various physiological and pathological conditions, including Alzheimer's disease, depression, and addiction.

properties

IUPAC Name

2-[methyl-(1-prop-2-ynylpiperidin-4-yl)amino]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O/c1-5-8-17-9-6-13(7-10-17)16(4)11-14(18)15-12(2)3/h1,12-13H,6-11H2,2-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJZPKAIBUNCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN(C)C1CCN(CC1)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{methyl[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}-N-(propan-2-yl)acetamide

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